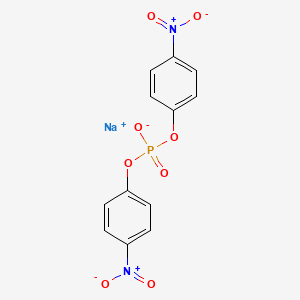

Bis(4-Nitrophenyl)phosphoric acid sodium

Description

Fundamental Enzymatic Cleavage Mechanisms of the Phosphodiester Bond

The enzymatic hydrolysis of the phosphodiester bond in BNPP proceeds through sophisticated mechanisms that involve precise molecular interactions within the enzyme's active site.

The core of the hydrolytic mechanism is a nucleophilic attack on the phosphorus atom of the phosphodiester bond. ttu.eenih.gov This can occur through two primary pathways:

Direct Hydrolysis: In this pathway, a water molecule, activated by the enzyme, acts as the nucleophile and directly attacks the phosphorus center. youtube.com This leads to the formation of a pentacoordinate transition state, which then breaks down to yield the hydrolyzed products. nih.gov

Covalent Intermediate Formation: Alternatively, a nucleophilic residue within the enzyme's active site (such as a deprotonated serine or histidine) can attack the phosphorus atom. This results in the formation of a transient covalent enzyme-substrate intermediate. Subsequently, a water molecule hydrolyzes this intermediate, releasing the product and regenerating the free enzyme. youtube.com

The extreme resistance of phosphodiester bonds to nucleophilic attack is partly due to the electrostatic repulsion between the negatively charged phosphodiester and the incoming nucleophile. cshmonographs.org Enzymes overcome this challenge by creating a microenvironment that stabilizes the transition state and facilitates the reaction.

Many enzymes that hydrolyze phosphodiester bonds are metalloenzymes, with divalent metal ions playing a critical role in catalysis. nih.gov Common metal ions involved include Zn(II), Cu(II), Ni(II), and Mn(II). These metal ions contribute to the catalytic process in several ways: nih.govnih.govrsc.org

Lewis Acid Activation: The metal ion can coordinate to one of the non-bridging oxygen atoms of the phosphate (B84403) group, acting as a Lewis acid. This interaction polarizes the P-O bond, making the phosphorus atom more electrophilic and susceptible to nucleophilic attack. nih.gov

Nucleophile Activation: A metal-bound water molecule can be deprotonated to generate a metal-bound hydroxide (B78521) ion. This hydroxide is a potent nucleophile that can then attack the phosphorus center. nih.govfrontiersin.org

Stabilization of the Transition State: The positive charge of the metal ion helps to stabilize the developing negative charge on the oxygen atoms in the pentacoordinate transition state. nih.govufl.edu

Leaving Group Stabilization: The metal ion can also assist in the departure of the leaving group by coordinating to it and neutralizing its charge. nih.gov

Studies have shown that in some cases, two metal ions may work in concert to facilitate catalysis, with one activating the nucleophile and the other stabilizing the leaving group. nih.govnih.gov

General acid-base catalysis is another key feature of the enzymatic hydrolysis of BNPP. youtube.com Amino acid residues in the enzyme's active site can act as general acids or general bases to facilitate proton transfer during the reaction.

General Base Catalysis: A basic residue (e.g., histidine) can abstract a proton from a water molecule, increasing its nucleophilicity for the attack on the phosphorus atom. rsc.orgelectronicsandbooks.com

General Acid Catalysis: An acidic residue can donate a proton to the ester oxygen of the leaving group, making it a better leaving group and facilitating the cleavage of the P-O bond. ufl.edunih.gov

The concerted action of these catalytic strategies allows enzymes to achieve their remarkable rate enhancements in phosphodiester bond hydrolysis.

Kinetic Parameters of BNPP Hydrolysis by Enzymes

The efficiency of an enzyme in catalyzing the hydrolysis of BNPP is quantified by its kinetic parameters, which are determined under specific experimental conditions.

The relationship between the initial reaction rate (V), the substrate concentration ([S]), and the enzyme's kinetic parameters is described by the Michaelis-Menten equation. libretexts.orgteachmephysiology.com

The Michaelis constant (Kₘ) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ). teachmephysiology.comyoutube.com It is an inverse measure of the substrate's affinity for the enzyme; a lower Kₘ indicates a higher affinity. youtube.comutah.edu The maximum velocity (Vₘₐₓ) is the theoretical maximum rate of the reaction when the enzyme is saturated with the substrate. teachmephysiology.comreed.edu

These parameters are typically determined by measuring the initial reaction rates at various substrate concentrations and fitting the data to the Michaelis-Menten equation or its linearized forms, such as the Lineweaver-Burk plot. mystudies.comnih.gov The hydrolysis of BNPP is often monitored spectrophotometrically by measuring the increase in absorbance due to the release of the p-nitrophenolate anion. ias.ac.inresearchgate.net

Table 1: Michaelis-Menten Constants for BNPP Hydrolysis by Various Enzymes

The turnover number (k꜀ₐₜ) , also known as the catalytic constant, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate. biorxiv.org It is calculated from Vₘₐₓ and the total enzyme concentration ([E]ₜ): k꜀ₐₜ = Vₘₐₓ / [E]ₜ. nih.gov

Table 2: Kinetic Parameters for the Hydrolysis of p-Nitrophenyl Esters by Various Enzymes

Structure

3D Structure of Parent

Properties

CAS No. |

4043-96-3 |

|---|---|

Molecular Formula |

C12H9N2NaO8P |

Molecular Weight |

363.17 g/mol |

IUPAC Name |

sodium bis(4-nitrophenyl) phosphate |

InChI |

InChI=1S/C12H9N2O8P.Na/c15-13(16)9-1-5-11(6-2-9)21-23(19,20)22-12-7-3-10(4-8-12)14(17)18;/h1-8H,(H,19,20); |

InChI Key |

LMXBRLKQMVLVNN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(O)OC2=CC=C(C=C2)[N+](=O)[O-].[Na] |

Other CAS No. |

4043-96-3 |

physical_description |

Solid; [Sigma-Aldrich MSDS] |

Related CAS |

645-15-8 (Parent) |

Synonyms |

is(4-nitrophenyl)phosphate bis(4-nitrophenyl)phosphate, calcium salt bis(4-nitrophenyl)phosphate, sodium salt bis(p-nitrophenyl)phosphate bis(para-nitrophenol)phosphate bis-p-nitrophenyl phosphate BNPP-4 BpNPP |

Origin of Product |

United States |

Chemical Synthesis and Analog Design for Mechanistic Probes

Established Synthetic Routes for Bis(4-nitrophenyl) Phosphate (B84403)

The synthesis of bis(4-nitrophenyl) phosphate and its sodium salt has been approached through several established routes, primarily involving the phosphorylation of 4-nitrophenol (B140041). One common method involves the reaction of p-nitrophenol with phosphorus oxychloride (POCl₃). This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. Subsequent hydrolysis of the resulting phosphoryl chloride intermediate, followed by neutralization with a sodium base such as sodium hydroxide (B78521), yields the desired sodium bis(4-nitrophenyl) phosphate. The reaction stoichiometry and conditions can be controlled to favor the formation of the diester over the mono- or tri-ester.

Another established synthetic pathway utilizes the reaction of p-nitrophenol with anhydrous phosphoric acid. This method can lead to the formation of bis(p-nitrophenyl) phosphate, which serves as a substrate for phosphodiesterases huji.ac.il. The reaction progress and product distribution are influenced by factors such as reaction temperature and the molar ratio of the reactants.

A general approach for the synthesis of aryl phosphates involves the reaction of phenols with phosphoryl chloride, often catalyzed by Lewis acids like aluminum chloride lookchem.com. While this method is broadly applicable, the presence of electron-withdrawing groups like the nitro group on the phenol (B47542) can influence the reaction yield lookchem.com. The crude product from these syntheses typically requires purification to remove unreacted starting materials and byproducts such as the corresponding monophosphate and inorganic phosphate.

Design and Synthesis of Bis(4-nitrophenyl) Phosphate Analogues

The design and synthesis of analogues of bis(4-nitrophenyl) phosphate are pivotal for probing enzyme mechanisms, understanding structure-activity relationships, and developing new diagnostic tools. These modifications can be broadly categorized into those that modulate reactivity and those that introduce isotopic labels for mechanistic studies.

Structural Modifications for Modulated Reactivity

The reactivity of bis(4-nitrophenyl) phosphate can be systematically altered by introducing substituents on the phenyl rings. The electronic nature of these substituents directly influences the stability of the phenolate (B1203915) leaving group and the electrophilicity of the phosphorus center.

For instance, the introduction of additional electron-withdrawing groups on the phenyl rings would be expected to increase the rate of hydrolysis by further stabilizing the resulting nitrophenolate anion. Conversely, the introduction of electron-donating groups would likely decrease the reaction rate. The principles of Hammett correlations, which relate reaction rates and equilibrium constants to the electronic properties of substituents, can be applied to predict the reactivity of such analogues cdnsciencepub.com.

The synthesis of these substituted analogues would follow similar synthetic routes as the parent compound, starting from the appropriately substituted phenols. For example, reacting a substituted 4-nitrophenol with phosphoryl chloride or another phosphorylating agent would yield the corresponding substituted bis(phenyl) phosphate ester. The synthesis of various substituted aryl phosphate esters has been reported in the literature, providing a foundation for creating a library of bis(4-nitrophenyl) phosphate analogues with a spectrum of reactivities researchgate.netsioc-journal.cn.

| Compound Name | CAS Number | Molecular Formula |

| Sodium bis(4-nitrophenyl) phosphate | 4043-96-3 | C₁₂H₈N₂NaO₈P |

| Bis(4-nitrophenyl) phosphate | 645-15-8 | C₁₂H₉N₂O₈P |

| 4-Nitrophenol | 100-02-7 | C₆H₅NO₃ |

| Phosphorus oxychloride | 10025-87-3 | Cl₃OP |

| Anhydrous phosphoric acid | 7664-38-2 | H₃PO₄ |

| 4,4'-Biphenol bis(diphenyl phosphate) | 115-87-7 | C₃₆H₂₈O₈P₂ |

| Diphenylchlorophosphate | 2524-64-3 | C₁₂H₁₀ClO₃P |

Synthesis of Derivatives for Isotopic Labeling Studies

Isotopic labeling is a powerful tool for elucidating reaction mechanisms, and the synthesis of isotopically labeled bis(4-nitrophenyl) phosphate analogues is of significant interest. Labeling with stable isotopes such as ¹⁸O in the phosphate group allows for detailed mechanistic studies of phosphoryl transfer reactions using techniques like mass spectrometry and ³¹P NMR spectroscopy.

A modern and versatile approach for the synthesis of ¹⁸O-labeled phosphates is through the use of ¹⁸O-phosphoramidite reagents nih.govucl.ac.uk. This method allows for the late-stage introduction of ¹⁸O into the phosphate moiety with high isotopic enrichment. The synthesis would involve the preparation of an ¹⁸O-labeled phosphoramidite (B1245037), which is then reacted with 4-nitrophenol. Subsequent oxidation and deprotection steps would yield the desired ¹⁸O-labeled bis(4-nitrophenyl) phosphate. This strategy offers high efficiency and allows for the preparation of isotopologues with specific labeling patterns nih.govucl.ac.uk.

For example, the synthesis could commence with the preparation of an ¹⁸O₂-phosphoramidite reagent. This reagent can then be used to phosphorylate 4-nitrophenol, followed by oxidation to the phosphate and subsequent reaction with a second equivalent of 4-nitrophenol or a different alcohol to generate mixed esters if desired. This modularity is a key advantage of the phosphoramidite approach.

Characterization of Synthesized Compounds for Purity and Structure (focused on research use, not basic ID)

For research applications, the purity and structural integrity of synthesized compounds like sodium bis(4-nitrophenyl) phosphate and its analogues are paramount. A combination of spectroscopic and chromatographic techniques is employed to ensure the material meets the stringent requirements for use in mechanistic and kinetic studies.

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for characterizing organophosphorus compounds. The chemical shift of the phosphorus nucleus is highly sensitive to its chemical environment, providing valuable information about the structure and purity of the compound. For bis(4-nitrophenyl) phosphate, a single resonance in the proton-decoupled ³¹P NMR spectrum is expected. The chemical shift value can be indicative of the phosphate ester structure, and the absence of signals from potential impurities, such as the corresponding monophosphate or inorganic phosphate, is a critical indicator of purity huji.ac.ilwikipedia.orgslideshare.net. The chemical shifts of aryl phosphinates have been shown to correlate with Hammett substituent constants, suggesting that ³¹P NMR can also be a tool to probe the electronic effects in a series of substituted analogues cdnsciencepub.com.

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity and providing clues about its structure. For bis(4-nitrophenyl) phosphate, techniques like electrospray ionization mass spectrometry (ESI-MS) can be used to determine the mass of the molecular ion nih.gov. Tandem mass spectrometry (MS/MS) can be employed to study the fragmentation pathways. The fragmentation of phosphopeptides often involves the loss of the phosphate group, and similar fragmentation patterns can be expected for bis(4-nitrophenyl) phosphate, providing further structural confirmation nih.gov.

Chromatographic Methods , such as High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of the synthesized compound. By using a suitable stationary and mobile phase, it is possible to separate the desired product from starting materials, byproducts, and any degradation products. The purity is typically determined by the area percentage of the main peak in the chromatogram.

Enzymatic Hydrolysis: Mechanisms and Kinetic Characterization

Kinetic Parameters of BNPP Hydrolysis by Enzymes

Pre-Steady-State Kinetic Analyses

Pre-steady-state kinetic analyses offer a detailed view into the initial steps of the enzymatic reaction, often revealing the formation of transient intermediates. In the case of enzymes that hydrolyze phosphate (B84403) esters, such as alkaline phosphatase, pre-steady-state measurements have been crucial in elucidating the reaction pathway.

Studies on the hydrolysis of related nitrophenyl phosphates by enzymes like E. coli alkaline phosphatase have demonstrated the existence of a phosphoryl-enzyme intermediate. scispace.comnih.gov Pre-steady-state measurements of the liberation of the nitrophenol product have confirmed that at optimal pH (above 8), the phosphorylation of the enzyme by the substrate is the rate-determining step. scispace.comnih.gov This initial "burst" of product formation is stoichiometric with the enzyme concentration, indicating that the dephosphorylation step is slower. nih.gov

For instance, with p-nitrophenyl phosphate, a transient pre-steady-state burst of p-nitrophenol was observed with a rate constant of 48 s⁻¹ at pH 7.0 and 4.5 °C. nih.gov This burst was followed by a slower steady-state turnover. nih.gov Such analyses allow for the determination of individual rate constants for phosphorylation and dephosphorylation. For p-nitrophenyl phosphate hydrolysis by a low molecular weight phosphotyrosyl protein phosphatase at pH 5.0 and 37°C, the rate constant for phosphorylation (k₂) was determined to be 540 s⁻¹, while the dephosphorylation rate constant (k₃) was 36.5 s⁻¹. nih.gov

Influence of pH and Temperature on Reaction Rates

The rate of enzymatic hydrolysis of Sodium bis(4-nitrophenyl) phosphate is significantly influenced by both pH and temperature. The pH dependence of the reaction often reflects the ionization states of amino acid residues in the enzyme's active site that are critical for catalysis.

For the hydrolysis of bis(p-nitrophenyl) phosphate by the BfiI restriction enzyme, the reaction exhibits a bell-shaped pH-rate profile with an optimal pH between 5.5 and 6.0. researchgate.net The decrease in activity on the alkaline side of the optimum is consistent with the deprotonation of a catalytically important base in the active site, with an apparent pKa of 6.4. researchgate.net Similarly, the hydrolysis of 2,4-dinitrophenyl phosphate and 4-nitrophenyl phosphate by E. coli phosphatase shows identical steady-state rates over a pH range of 5.5 to 8.5. nih.gov

Temperature also plays a crucial role in the reaction rate. The activation energy for the enzyme-catalyzed hydrolysis of p-nitrophenyl phosphate at pH 5.0 and 7.0 was found to be 13.6 and 14.1 kcal/mol, respectively. nih.gov Non-enzymatic hydrolysis studies of p-nitrophenyl phosphate also show a strong dependence on temperature, with an activation energy of 26.0 kcal/mol at pH 2.6. cdnsciencepub.com

Interactive Table: Kinetic Parameters for p-Nitrophenyl Phosphate Hydrolysis

| Parameter | Value | Conditions | Enzyme |

| Phosphorylation rate constant (k₂) | 540 s⁻¹ | pH 5.0, 37°C | Low molecular weight phosphotyrosyl protein phosphatase |

| Dephosphorylation rate constant (k₃) | 36.5 s⁻¹ | pH 5.0, 37°C | Low molecular weight phosphotyrosyl protein phosphatase |

| Activation Energy | 13.6 kcal/mol | pH 5.0 | Low molecular weight phosphotyrosyl protein phosphatase |

| Activation Energy | 14.1 kcal/mol | pH 7.0 | Low molecular weight phosphotyrosyl protein phosphatase |

| Optimal pH | 5.5 - 6.0 | BfiI restriction enzyme | |

| Apparent pKa | 6.4 | BfiI restriction enzyme |

Enzyme-Substrate Interaction Dynamics

The interaction between Sodium bis(4-nitrophenyl) phosphate and the enzyme active site is a dynamic process involving specific binding and conformational changes that facilitate catalysis.

Substrate Binding Modes and Active Site Accessibility

The binding of phosphate ester substrates like bis(p-nitrophenyl) phosphate to the active site of phosphatases is a critical first step in the catalytic cycle. The active site of enzymes like alkaline phosphatase contains metal ions, such as zinc, which play a role in coordinating the substrate and activating the nucleophile. nih.gov The accessibility of the active site can be influenced by the surrounding cellular environment, such as ionic strength. nih.govnih.gov

In the case of E. coli alkaline phosphatase, the active site model includes two Zn²⁺ ions and their coordinating ligands. nih.gov The substrate binds in a manner that positions the phosphorus atom for nucleophilic attack by a serine residue (S102). nih.gov The binding is also influenced by other active site residues, such as Arginine 166 (R166), which helps to stabilize the transition state. nih.gov Studies on red cell membranes have shown that the hydrolysis of p-nitrophenyl phosphate is activated by lowering the ionic strength, suggesting that under physiological conditions, the active site's accessibility to the substrate might be partially restricted. nih.govnih.gov

Conformational Changes during Catalysis

The binding of the substrate to the enzyme often induces conformational changes in the enzyme structure. These changes can be subtle or significant and are essential for properly orienting the substrate and catalytic residues for the reaction to occur.

Applications of Bis 4 Nitrophenyl Phosphate in Research Methodologies

Development of Spectrophotometric Assays for Enzyme Activity

Spectrophotometric assays are fundamental to studying enzyme kinetics and activity. The use of sodium bis(4-nitrophenyl) phosphate (B84403) as a substrate offers a straightforward and reliable method for monitoring the activity of various phosphohydrolases, such as phosphodiesterases. moleculardepot.comsigmaaldrich.comcalpaclab.com

The principle behind using sodium bis(4-nitrophenyl) phosphate in enzyme assays is the enzymatic cleavage of the phosphodiester bond, which liberates p-nitrophenol (PNP). sigmaaldrich.comneb.com In its protonated form, p-nitrophenol is colorless. However, under alkaline conditions, it is deprotonated to the p-nitrophenolate ion, which exhibits a distinct yellow color. nih.gov This colored product has a maximum absorbance at a wavelength of 405 nm. neb.comsigmaaldrich.com

The intensity of the yellow color is directly proportional to the amount of p-nitrophenol produced, which in turn is a measure of the enzyme's activity. By measuring the change in absorbance at 405 nm over time using a spectrophotometer, researchers can quantify the rate of the enzymatic reaction. neb.com This method is advantageous because the substrate concentration can be set much higher than the Michaelis constant (Kₘ), and it provides a continuous or single-point measurement of enzyme activity. neb.com The molar extinction coefficient for p-nitrophenol under standard assay conditions is approximately 18,000 M⁻¹cm⁻¹, allowing for precise calculation of the product concentration. neb.com

The enzymatic reaction can be stopped at specific time points by adding a strong alkali, such as sodium hydroxide (B78521) (NaOH), which denatures the enzyme and ensures the complete conversion of p-nitrophenol to its colored phenolate (B1203915) form for a stable reading. neb.comsigmaaldrich.com

To achieve accurate and reproducible results, assay conditions must be optimized for each specific enzyme being studied. Key parameters that require careful adjustment include pH, temperature, buffer composition, and enzyme and substrate concentrations. nih.gov

For instance, when assaying alkaline phosphatase, the optimal pH is typically in the alkaline range (pH 9.8-10.4) to ensure both maximal enzyme activity and the formation of the colored p-nitrophenolate ion. nih.govsigmaaldrich.com Buffers such as diethanolamine (B148213) or glycine (B1666218) are commonly used, often supplemented with cofactors like magnesium (Mg²⁺) and zinc (Zn²⁺) ions, which are essential for the catalytic activity of some phosphatases. sigmaaldrich.com The temperature is often set to 37°C to approximate physiological conditions. nih.gov

The concentration of the enzyme must be low enough to ensure the reaction rate remains linear over the measurement period and that less than 10-15% of the substrate is consumed. nih.gov This ensures that the measurements reflect the initial velocity of the reaction under steady-state conditions. nih.gov Conversely, the concentration of sodium bis(4-nitrophenyl) phosphate is typically kept at a saturating level to determine the maximum velocity (Vₘₐₓ) of the enzyme. This substrate has been specifically used to determine the activity of root phosphodiesterases in wetland plants, highlighting its application to enzymes from diverse biological sources. sigmaaldrich.comsigmaaldrich.com

High-Throughput Screening (HTS) in Enzyme Discovery and Modulator Identification

The simplicity and reliability of the colorimetric assay using sodium bis(4-nitrophenyl) phosphate make it highly suitable for high-throughput screening (HTS). HTS allows for the rapid testing of thousands of compounds, accelerating the discovery of new enzymes and molecules that can modulate their activity. nih.gov The assay's compatibility with microplate formats, such as 96-well plates, is crucial for its application in automated HTS platforms. nih.gov

Sodium bis(4-nitrophenyl) phosphate is an effective substrate for screening large libraries of environmental or genomic samples for novel enzymes with phosphatase or phosphodiesterase activity. sigmaaldrich.comcalpaclab.com The methodology is straightforward: the sample to be tested is added to a solution containing the substrate under appropriate buffer conditions in a microplate well. The development of a yellow color indicates the presence of an active enzyme that can hydrolyze the substrate. The rate of color development provides a quantitative measure of the enzyme's activity. This approach has been used to identify and characterize phosphodiesterases from various sources. sigmaaldrich.com

HTS assays using sodium bis(4-nitrophenyl) phosphate are widely employed to identify compounds that inhibit or activate phosphodiesterases and phosphatases. nih.gov In a typical screening setup for inhibitors, a library of small molecules is tested for its ability to reduce the rate of p-nitrophenol formation from the substrate in the presence of the target enzyme. A compound that leads to a significant decrease in the colorimetric signal is identified as a potential inhibitor. nih.gov

Conversely, to find activators, the assay is run with a suboptimal amount of enzyme or substrate, and compounds that increase the rate of the reaction are selected. Kinetic studies can then be performed on these "hits" to determine their mechanism of action. For example, kinetic analysis can reveal whether an inhibitor is competitive, non-competitive, or uncompetitive. nih.gov Interestingly, bis(p-nitrophenyl)phosphate itself has been shown to act as a competitive inhibitor against certain glycosyltransferases by competing with the sugar nucleotide donor at the active site. nih.gov

Utilization in Biosensor Development for Enzyme Detection (academic context)

In an academic research setting, the principles of the enzymatic hydrolysis of sodium bis(4-nitrophenyl) phosphate are being adapted for the development of novel biosensors. A biosensor typically consists of a biological recognition element (like an enzyme or its substrate) coupled to a signal transducer that converts the biological response into a measurable signal (e.g., electrical or optical).

While sodium bis(4-nitrophenyl) phosphate itself is the substrate, the concept can be applied to create a biosensor for detecting a specific phosphodiesterase or phosphatase. In such a design, the substrate would be immobilized on a transducer surface. When a sample containing the target enzyme is introduced, the enzymatic reaction produces p-nitrophenol.

The liberated p-nitrophenol is an electroactive compound that can be detected using electrochemical methods, such as cyclic voltammetry or amperometry. semanticscholar.org The transducer (an electrode) measures the current generated by the oxidation or reduction of p-nitrophenol, and this electrical signal can be correlated to the concentration and activity of the enzyme in the sample. This approach allows for the development of sensitive and selective devices for enzyme detection. semanticscholar.orgsci-hub.se Research in this area includes the use of nanomaterials, such as biochar nanoparticles, to enhance the conductivity and sensitivity of the electrochemical signal, thereby improving the detection limit of the biosensor. semanticscholar.org

Electrochemical Biosensors

Electrochemical biosensors represent a significant area where the principles of BNPP hydrolysis can be applied, particularly for assaying the activity of enzymes like phosphodiesterases (PDEs). While BNPP itself is not directly electroactive in a way that is typically used for sensing, its hydrolysis product, p-nitrophenol (PNP), is. This forms the basis of the sensor's mechanism.

The general principle involves the enzymatic hydrolysis of BNPP by a target enzyme, such as a phosphodiesterase or an alkaline phosphatase, which cleaves the phosphodiester bond to release two molecules of p-nitrophenol. This product can then be detected electrochemically. The electrochemical signal generated is proportional to the concentration of the p-nitrophenol, which in turn correlates with the activity of the enzyme.

In a typical sensor setup, an electrode is modified with the enzyme capable of hydrolyzing BNPP. When the biosensor is exposed to a sample containing BNPP, the enzyme catalyzes its conversion to p-nitrophenol. The p-nitrophenol can then be oxidized at the electrode surface at a specific potential, generating a measurable current. The magnitude of this current serves as the analytical signal. This indirect detection method allows for the sensitive quantification of enzyme activity or the screening of potential enzyme inhibitors. While many electrochemical biosensors focus on detecting organophosphate pesticides or nerve agents, the underlying principle of detecting an electroactive product from an enzymatic reaction is broadly applicable. nih.govresearchgate.netnih.gov

Optical Biosensors (e.g., Fluorescence-based)

Optical biosensors, particularly those based on fluorescence, offer a highly sensitive method for detection, and BNPP plays a key role as a substrate in these systems. The detection is not based on the fluorescence of BNPP or its product directly, but rather on the effect the hydrolysis product has on a separate fluorescent molecule.

A notable application involves the detection of organophosphates that produce p-nitrophenol upon hydrolysis, a category that includes BNPP. nih.gov A novel detection strategy has been developed using a Coumarin derivative as a fluorescent probe. nih.gov In this system, the enzymatic hydrolysis of a substrate like BNPP is catalyzed by an enzyme such as organophosphorus hydrolase (OPH). nih.gov The key to the sensor's function is that the p-nitrophenol product acts as a quencher for the Coumarin dye's fluorescence. nih.gov

The process unfolds as follows:

The fluorescent Coumarin dye emits a characteristic signal in the blue-green region of the spectrum.

In the presence of an enzyme like OPH, BNPP is hydrolyzed, releasing p-nitrophenol.

The liberated p-nitrophenol interacts with the excited state of the Coumarin dye, causing a decrease (quenching) in its fluorescence intensity. nih.gov

This change in fluorescence is directly proportional to the amount of p-nitrophenol produced, which correlates to the enzymatic activity or the initial concentration of the BNPP substrate. nih.gov This fluorescence quenching mechanism provides a simple and direct optical approach for creating highly sensitive biosensors. nih.gov

Role as a Model for DNA/RNA Cleavage Studies in Inorganic Chemistry

The phosphodiester bond is the backbone of DNA and RNA, and its remarkable stability is crucial for genetic integrity. However, its controlled cleavage is essential for many biological processes. Bis(4-nitrophenyl) phosphate (BNPP) serves as an excellent and widely used model substrate for studying the cleavage of these critical biological phosphodiester bonds. Its structure mimics the phosphodiester linkage in nucleic acids, and the release of the chromogenic p-nitrophenolate anion upon cleavage allows for easy spectroscopic monitoring of the reaction rate. rsc.orgsigmaaldrich.com

Inorganic chemistry research has focused on developing synthetic catalysts, often metal complexes, that can efficiently cleave these stable bonds. These synthetic systems, sometimes called "artificial metallonucleases," are studied for their potential as therapeutic agents or as tools in molecular biology. BNPP is the substrate of choice for screening these catalysts and elucidating their mechanisms.

Detailed research has been conducted on various metal complexes and their ability to hydrolyze BNPP. For instance, the hydrolytic cleavage of BNPP has been effectively demonstrated using zinc(II) complexes. researchgate.net Similarly, copper(II) complexes have been investigated as catalysts for BNPP cleavage. sigmaaldrich.com One study demonstrated a 1000-fold enhancement in the hydrolysis of BNPP using a Cu(II) bipyridine complex attached to gold nanoparticles, with the reaction being further enhanced by photo-irradiation. rsc.org This highlights how combining metal catalysts with nanomaterials can dramatically increase catalytic efficiency. The table below summarizes findings from studies on different inorganic catalysts for BNPP hydrolysis, showcasing the significant rate enhancements achievable compared to the uncatalyzed reaction.

Table 1: Research Findings on the Catalytic Hydrolysis of Bis(4-nitrophenyl) phosphate (BNPP)

| Catalyst System | Key Findings | Significance | Reference |

|---|---|---|---|

| Cu(II) bipyridine complex on Gold Nanoparticles (AuNP) | Achieved a 1000-fold rate enhancement for BNPP hydrolysis. The reaction was photo-enhanced when irradiated with a 532 nm laser. | Demonstrates the synergistic effect of combining a metal complex with plasmonic nanoparticles to create a highly efficient, light-triggered artificial nuclease. | rsc.org |

| Dinuclear Zn(II) Complexes | Complexes with oxime-based ligands were found to be favorable for the hydrolytic cleavage of BNPP. The mechanism involves a ligand-based nucleophilic attack. | Provides insight into designing effective artificial metalloenzymes by optimizing ligand structure and metal coordination environment. | researchgate.net |

| Terbium(III) Complex (Tb-BDBPH) | The dinuclear monohydroxo species of the complex was identified as the kinetically active species, increasing the hydrolysis rate of BNPP by approximately 2.6 million-fold. | Illustrates the immense catalytic power of lanthanide complexes for phosphodiester bond cleavage. | researchgate.net |

These studies underscore the value of BNPP as a reliable model substrate. By using BNPP, researchers can efficiently screen new catalysts, optimize reaction conditions, and gain fundamental insights into the mechanisms of phosphodiester bond hydrolysis, which is crucial for the development of new biotechnological and therapeutic tools.

Advanced Analytical and Spectroscopic Approaches in Bnpp Research

Spectroscopic Monitoring of Reaction Progress

Spectroscopic techniques offer the advantage of real-time, non-invasive monitoring of chemical reactions, providing critical data on reaction kinetics and mechanisms.

Ultraviolet-visible (UV-Vis) spectroscopy is a cornerstone technique for monitoring the hydrolysis of BNPP. The method's utility stems from the distinct chromophoric properties of the hydrolysis product, p-nitrophenol (pNP), compared to the parent BNPP molecule.

The enzymatic or chemical hydrolysis of BNPP yields two molecules of p-nitrophenol and one phosphate (B84403) ion. In its protonated form (pNP), the molecule typically absorbs light in the UV region. However, under neutral to alkaline conditions, the phenolic proton dissociates to form the p-nitrophenolate anion. This anion is a vibrant yellow compound with a strong absorbance maximum around 400-405 nm. researchgate.netwikipedia.org The intensity of this yellow color is directly proportional to the concentration of the p-nitrophenolate formed, allowing for a straightforward and continuous assay of phosphatase activity or catalytic hydrolysis. neb.com The reaction can be stopped at specific time points by adding a strong base like sodium hydroxide (B78521), which ensures complete conversion of pNP to the colored phenolate (B1203915) and halts the enzymatic reaction, allowing for an accurate final measurement. wikipedia.org

The choice of wavelength is pH-dependent. Under acidic conditions, the characteristic absorption peak of pNP is at 317 nm, while under alkaline conditions, the peak for the p-nitrophenolate ion shifts to 400 nm. nih.gov For kinetic assays, monitoring the increase in absorbance at 405 nm is standard practice. researchgate.netneb.com The molar extinction coefficient of p-nitrophenol at this wavelength is approximately 18,000 M⁻¹cm⁻¹, providing high sensitivity for detecting even small amounts of product. neb.com

| Species | pH Condition | Wavelength (λmax) | Molar Extinction Coefficient (ε) | Reference(s) |

| p-Nitrophenol (pNP) | Acidic | 317 nm | Not specified | nih.gov |

| p-Nitrophenolate | Alkaline | 400-405 nm | ~18,000 M⁻¹cm⁻¹ | wikipedia.orgneb.comnih.gov |

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly phosphorus-31 NMR (³¹P NMR), is an exceptionally powerful tool for gaining deep mechanistic insights into BNPP hydrolysis. Since phosphorus is central to the BNPP molecule, ³¹P NMR provides a direct window into the changing chemical environment of the phosphate group throughout the reaction. mdpi.com

³¹P NMR offers several advantages: the ³¹P nucleus has 100% natural abundance and high sensitivity, and the spectra are often simple, with minimal signal overlap, making interpretation relatively straightforward. mdpi.comyoutube.com It can be used to monitor reactions in real-time, tracking the disappearance of the BNPP signal and the appearance of the inorganic phosphate product signal. youtube.comnih.gov

This technique is particularly valuable for studying the interaction of BNPP with catalysts, such as metal complexes. For instance, the binding of BNPP to a dinuclear zinc complex was shown to cause a progressive upfield shift in the ³¹P NMR signal of BNPP. researchgate.net By titrating the catalyst into a solution of BNPP and observing the change in the chemical shift, researchers can determine the stoichiometry of the binding, identifying, for example, the formation of 1:1 or 2:1 complexes between the catalyst and the substrate. researchgate.net Such studies are crucial for understanding how a catalyst recognizes and activates the substrate prior to hydrolysis.

| Application of ³¹P NMR | Observation | Insight Gained | Reference(s) |

| Real-time reaction monitoring | Decrease in BNPP signal intensity over time | Reaction kinetics, rate of substrate consumption | youtube.comnih.gov |

| Real-time reaction monitoring | Appearance and increase of inorganic phosphate signal | Rate of product formation | nih.gov |

| Catalyst interaction studies | Upfield shift of the BNPP signal upon addition of a metal complex catalyst | Binding of the substrate to the catalyst's active site | researchgate.net |

| Stoichiometry determination | Plotting chemical shift change vs. catalyst/substrate molar ratio | Binding stoichiometry (e.g., 1:1 or 2:1 complex formation) | researchgate.net |

Chromatographic Separation and Analysis of BNPP and its Metabolites

Chromatographic methods are indispensable for separating BNPP from its hydrolysis product, p-nitrophenol, and other potential intermediates or metabolites, allowing for their precise quantification.

High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic technique for the analysis of BNPP. Reversed-phase HPLC, typically employing a C18 column, is effective for separating the more polar BNPP from the less polar p-nitrophenol. sielc.comresearchgate.net

The separation is achieved by using a mobile phase that is a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. sielc.comnih.gov Isocratic elution with a constant mobile phase composition can provide baseline separation in under 15 minutes. nih.gov For more complex mixtures or to analyze metabolites alongside the primary compounds, gradient elution may be employed.

Detection is commonly performed using a UV-Vis detector. BNPP (or the related p-nitrophenyl phosphate) can be monitored at approximately 311 nm, while the p-nitrophenol product is detected at wavelengths around 404 nm or 290 nm, depending on the mobile phase pH and the requirements for simultaneously detecting other compounds. nih.govnih.govnih.gov Paired-ion HPLC, which involves adding a reagent like tetrabutylammonium (B224687) phosphate to the mobile phase, can be used to improve the retention and separation of the ionic phosphate compounds. nih.gov Furthermore, HPLC methods can be designed to be compatible with mass spectrometry by using volatile buffers like formic acid, enabling definitive peak identification. sielc.com

| Component | Column Type | Mobile Phase Example | Detection Wavelength (λ) | Retention Time Example | Reference(s) |

| BNPP / pNPP | Reversed-phase (C18, Newcrom R1) | Acetonitrile/Water/Phosphoric Acid | ~311 nm | 5 min | sielc.comnih.gov |

| p-Nitrophenol | Reversed-phase (C18) | Methanol/Water with Tetrabutylammonium Phosphate | ~404 nm | 9 min | nih.gov |

| p-Nitrophenol & Metabolites | Reversed-phase (C18) | Methanol/Citrate Buffer with TBAB | 290 nm | ~7 min (pNP) | nih.govnih.gov |

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility, which is related to their charge-to-size ratio. sciex.com Capillary Zone Electrophoresis (CZE), the simplest form of CE, is well-suited for separating small, charged molecules like BNPP and its anionic product, p-nitrophenolate.

This technique has demonstrated high efficiency, achieving theoretical plate counts of up to 100,000 per meter for the separation of nitrophenol isomers. nih.govresearchgate.net The separation takes place in a narrow-bore fused-silica capillary filled with a buffer solution. By optimizing the buffer pH and composition—for example, by adding organic modifiers like methanol—baseline separation of closely related compounds can be achieved. nih.gov Modern advancements have led to the development of miniaturized CE microchips that can perform separations in as little as 120 seconds, offering a rapid alternative to HPLC for high-throughput analysis. researchgate.net

| Technique | Analyte(s) | Separation Principle | Key Parameters | Advantages | Reference(s) |

| Capillary Zone Electrophoresis (CZE) | Nitrophenol isomers (incl. p-nitrophenol) | Charge-to-mass ratio | Buffer pH, buffer composition (e.g., methanol content), applied voltage | High efficiency, rapid analysis, simplicity | sciex.comnih.govresearchgate.net |

| Microchip CE | Nitrophenolic pollutants | Charge-to-mass ratio with amperometric detection | Separation voltage, running buffer (e.g., phosphate buffer with cyclodextrin) | Very rapid analysis time (~120 s), miniaturization | researchgate.net |

Mass Spectrometry for Product Identification and Mechanistic Elucidation

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing unequivocal identification of chemical compounds. When applied to BNPP research, MS is a powerful tool for confirming the identity of hydrolysis products and gaining deeper mechanistic understanding.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar, non-volatile molecules like BNPP and its products without causing fragmentation. ESI-MS can be used to monitor enzymatic reactions in real-time, directly detecting the substrate, products, and even transient, non-covalently bound enzyme-substrate complexes. nih.gov This capability is invaluable for mechanistic studies, as it allows for the characterization of intermediate steps in the catalytic cycle that are invisible to other techniques.

For example, in studying the hydrolysis of a DNA substrate by a nuclease, ESI-MS was used to identify the specific cleavage products and demonstrate the enzyme's dependence on specific metal ions for activity. nih.gov A similar approach applied to BNPP hydrolysis could confirm the formation of p-nitrophenol and inorganic phosphate, and potentially identify any phosphorylated enzyme intermediates. Coupling liquid chromatography with mass spectrometry (LC-MS) combines the superior separation power of HPLC with the definitive identification capabilities of MS, making it the gold standard for analyzing complex reaction mixtures and identifying unknown metabolites or side-products. sielc.com

Theoretical and Computational Investigations of Bis 4 Nitrophenyl Phosphate Reactivity

Molecular Docking and Dynamics Simulations of Enzyme-BNPP Complexes

Molecular docking and dynamics simulations are instrumental in visualizing and understanding the interaction between a substrate like BNPP and an enzyme. nih.gov Docking predicts the preferred binding orientation of the substrate within the enzyme's active site, while MD simulations reveal the dynamic behavior of the enzyme-substrate complex over time, including crucial conformational changes. nih.govmdpi.com

Molecular docking studies have been employed to elucidate how BNPP binds to various catalytic systems. For instance, docking of BNPP onto a self-assembling peptide nano-assembly (RH assembly) with phosphoesterase-like activity revealed specific binding interactions. researchgate.netrsc.org Similarly, a docking model of the phosphodiesterase TW9814 with BNPP showed that the enzyme's dimerization is critical for effective substrate interaction. researchgate.net

The binding of phosphate-containing substrates is often stabilized by a network of hydrogen bonds. In a study of human dual-specificity phosphatase 22, the similar substrate p-nitrophenyl phosphate (B84403) (pNPP) was held in the active site by six hydrogen bonds between its phosphate oxygen atoms and the backbone amide nitrogens of the phosphate-binding loop. nih.gov Additional stability was provided by hydrogen bonds with the side chains of Serine 88 and Arginine 94. nih.gov These types of interactions are expected to be crucial for the binding of BNPP as well.

Table 1: Key Interactions in Substrate Binding to Phosphatases/Catalytic Peptides

| Enzyme/Catalyst | Substrate | Key Interacting Residues/Moieties | Type of Interaction | Reference |

|---|---|---|---|---|

| DUSP22 | p-Nitrophenyl phosphate (pNPP) | Phosphate-binding loop (backbone amides), Ser88, Arg94 | Hydrogen Bonding | nih.gov |

| TW9814 | Bis(p-nitrophenyl) phosphate (BNPP) | Dimeric interface | Substrate binding and orientation | researchgate.net |

| RH Peptide Assembly | Bis(p-nitrophenyl) phosphate (BNPP) | Not specified | Docking model suggests surface binding | researchgate.netrsc.org |

Enzymes are not static entities; they undergo significant conformational changes during the catalytic cycle. nih.gov Molecular dynamics simulations are a key tool for studying these motions. mdpi.com For many kinases and phosphatases, substrate binding induces a shift from a flexible "open" conformation to a more rigid "closed" conformation, which is essential for catalysis. nih.gov

Simulations of catalytic systems, such as peptide-nanoparticle conjugates, reveal the dynamics of association and the conformational adjustments of the catalyst required for activity. mdpi.com These computational "movies" can illustrate the entire catalytic process, showing how the enzyme or catalyst structure adapts to bind the substrate, facilitate the chemical transformation, and release the products. nih.gov By analyzing multiple structures, whether from crystallography or simulation, researchers can map the trajectory of these domain motions, providing a dynamic picture of the enzyme at work. nih.gov

Quantum Chemical Calculations on Hydrolysis Mechanisms

Quantum chemical (QC) calculations, such as those using Density Functional Theory (DFT), are essential for studying the details of bond-breaking and bond-forming events that define a chemical reaction. rutgers.edu For BNPP hydrolysis, these methods can map out the entire reaction pathway, identify transition states, and calculate the energy barriers that govern the reaction rate.

The hydrolysis of phosphate diesters like BNPP is thought to proceed through a concerted SN2(P)-type mechanism involving a pentacovalent phosphorane transition state. rutgers.edunih.gov Theoretical studies confirm that neutralizing the negative charge of this intermediate is key to stabilizing the transition state. rutgers.edu

Activation parameters derived from kinetic studies provide experimental estimates of the energy barrier. For the alkaline hydrolysis of BNPP, the activation enthalpy (ΔH‡) was found to be 24.8 kcal/mol. nih.gov In another study involving a copper complex catalyst, the ΔH‡ for BNPP cleavage was determined to be approximately 55-56 kJ/mol (about 13 kcal/mol), with a large negative entropy of activation (ΔS‡), supporting a concerted, associative mechanism. nih.govacs.org Computational models can further refine these values and provide a detailed structure of the transition state. researchgate.net

Table 2: Activation Parameters for Bis(4-nitrophenyl) phosphate Hydrolysis

| Reaction Condition | Activation Enthalpy (ΔH‡) | Activation Entropy (ΔS‡) | Reference |

|---|---|---|---|

| Neutral water (extrapolated) | 24.8 kcal/mol | -25.4 e.u. | nih.gov |

| Catalyzed by [Cu(Me3tacn)(OH2)(OH)]+ (Initial Rate) | 56 ± 6 kJ/mol | -95 ± 18 J K⁻¹ mol⁻¹ | nih.govacs.org |

| Catalyzed by [Cu(Me3tacn)(OH2)(OH)]+ (Biphasic Analysis) | 55 ± 6 kJ/mol | -92 ± 20 J K⁻¹ mol⁻¹ | nih.govacs.org |

A key outcome of computational studies is the identification of the rate-limiting step of a reaction, which corresponds to the highest energy barrier in the reaction profile. For the hydrolysis of a phosphate diester by the enzyme RNase A, QM/MM calculations suggested that the rate-limiting transition state is the initial attack of a water molecule on the phosphate group. rutgers.edu In a different biomimetic system designed to hydrolyze esters, the initial "acetyl transfer" to form an intermediate was identified as the rate-determining step. researchgate.net These findings highlight how the specific environment—be it an enzyme's active site or a synthetic catalyst—dictates which step of the hydrolysis process is the slowest.

The surrounding solvent has a profound impact on the hydrolysis of charged species like BNPP. nih.govfigshare.com Including solvent effects in theoretical calculations is critical to accurately reproduce experimental trends. rutgers.edu The alkaline hydrolysis of BNPP in mixtures of water and organic solvents like DMSO, dioxane, and acetonitrile (B52724) shows complex behavior. nih.govfigshare.com Initially, as the organic solvent content increases up to about 70%, the reaction rate decreases. figshare.com This is contrary to what might be expected, as the nucleophile (OH⁻) is generally more reactive in polar aprotic solvents. However, at very high concentrations of the organic co-solvent, the rate increases sharply. nih.govfigshare.com This behavior is attributed to complex solvation effects on both the ground state reactants and the dianionic transition state. figshare.com In anhydrous DMF, for example, a phosphoryl transfer reaction was found to be 1,700 times faster than in an aqueous solution, demonstrating the powerful effect of a less-polar environment in enhancing nucleophilicity. researchgate.net

QM/MM Approaches for Integrated Enzyme-Substrate Systems

The study of enzymatic reactions, particularly the hydrolysis of organophosphates like sodium bis(4-nitrophenyl) phosphate, presents a significant challenge for purely computational or experimental methods. Quantum mechanics/molecular mechanics (QM/MM) approaches have emerged as a powerful tool to investigate these complex processes by seamlessly integrating the accuracy of quantum mechanics for the reactive part of the system with the efficiency of molecular mechanics for the surrounding protein and solvent environment. researchgate.net

In a typical QM/MM simulation of an enzyme-substrate system, the substrate (e.g., bis(4-nitrophenyl) phosphate) and the key amino acid residues directly involved in the catalytic mechanism, including any metal cofactors, are treated with a high-level QM method. This allows for an accurate description of bond-breaking and bond-forming events, charge redistribution, and transition states. The remainder of the enzyme and the solvent are described using a classical MM force field, which accounts for the structural dynamics and electrostatic effects of the broader environment on the active site. researchgate.netrsc.org

Several studies have employed QM/MM simulations to elucidate the catalytic mechanisms of enzymes that hydrolyze organophosphates. For instance, investigations into phosphotriesterases (PTEs) and alkaline phosphatases (APs) have provided detailed insights into the hydrolysis of substrates like bis(4-nitrophenyl) phosphate and related compounds. nyu.eduresearchgate.netresearchgate.net These studies have been instrumental in characterizing the nature of the nucleophile (e.g., a bridging hydroxide (B78521) or an activated water molecule), the role of the binuclear metal center in stabilizing the transition state, and the specific interactions with active site residues that contribute to catalysis. nyu.edunih.gov

For example, QM/MM studies on phosphotriesterase from Pseudomonas diminuta have detailed the mechanism of hydrolysis for various organophosphates. researchgate.net These simulations can map the entire reaction pathway, identifying transition states and intermediates, and calculate the associated energy barriers, which can then be compared with experimental kinetic data. nyu.eduresearchgate.net The insights gained from these simulations are crucial for understanding the determinants of substrate specificity and catalytic efficiency.

Table 1: Selected QM/MM Studies on Organophosphate Hydrolyzing Enzymes

| Enzyme | Substrate(s) | Key Findings from QM/MM |

|---|---|---|

| Phosphotriesterase (PTE) | V-type nerve agents | Elucidated the degradation mechanism initiated by nucleophilic attack of a bridging hydroxide or a zinc-bound water molecule. nyu.edu |

| Alkaline Phosphatase (AP) | Aryl and alkyl phosphates | Rationalized the difference in the rate-determining step between different phosphate esters and verified a linear free energy relationship. researchgate.net |

| Uridine Phosphorylase | Uridine and hydrogen phosphate | Demonstrated that the enzyme environment lowers the activation barrier for nucleophilic substitution by approximately 20 kcal/mol. rsc.org |

| La(III)-phosphopeptide complex | Phosphopeptide | Characterized the coordination of the La(III) ion and the dynamics of first-shell water molecules. nih.gov |

Predictive Modeling for Rational Enzyme Design

Building upon the mechanistic understanding derived from QM/MM and other computational methods, predictive modeling plays a pivotal role in the rational design of enzymes with novel or enhanced functionalities. For enzymes tasked with the detoxification of organophosphates like bis(4-nitrophenyl) phosphate, the goal is often to improve their catalytic efficiency and stability. Rational enzyme design involves using computational tools to predict specific mutations that are likely to confer desired properties, thereby minimizing the need for extensive and often laborious experimental screening. researchgate.net

Computational approaches to enzyme design can range from site-directed mutagenesis guided by structural and mechanistic data to the use of sophisticated software suites that can model the effects of multiple mutations. researchgate.netnih.gov Molecular dynamics (MD) simulations, for example, can be used to assess how mutations might alter the conformational dynamics of an enzyme or the accessibility of the active site to the substrate. nih.gov Software like Rosetta has been employed to design new active sites or to screen for mutations that enhance catalytic activity against specific targets. researchgate.net

A significant area of application for these predictive models is in the engineering of phosphotriesterases (PTEs). While wild-type PTEs are proficient at hydrolyzing certain organophosphates, their activity against others, including some pesticides and nerve agents, can be suboptimal. nih.gov Computational design has been successfully used to create PTE variants with significantly improved hydrolytic efficiency against a broader range of organophosphates. nyu.eduresearchgate.net These studies often involve docking simulations to predict how a substrate binds in the active site, followed by the computational introduction of mutations aimed at improving substrate positioning or stabilizing the transition state. researchgate.net

The process of rational design is often iterative, with computational predictions guiding experimental work, and the results of these experiments feeding back to refine the computational models. This synergy between in silico design and experimental validation has led to the development of highly efficient enzyme variants for organophosphate degradation. bakerlab.org

Table 2: Examples of Computationally Designed Phosphotriesterase (PTE) Variants

| Enzyme Variant | Target Substrate(s) | Computational Approach | Outcome |

|---|---|---|---|

| PTE with mutations G208D, F104A, K77A, A80V, H254G, I274N | VX and VR nerve agents | Docking of transition states using Rosetta software suite | Broadly improved catalytic efficiency for VX and VR hydrolysis. nyu.eduresearchgate.net |

| PTE A204C/T234C and T128C/E153C | Paraoxon | Disulphide by Design software and molecular dynamics simulations | Both mutants showed increased thermal stability, with one also showing increased catalytic activity. nih.gov |

| BdPTE(VRNVVLARY) | Malaoxon (B1675925) | Rational engineering based on structural and mechanistic insights | 37-fold increase in malaoxon hydrolysis, enhanced expression, and improved thermal stability. nih.gov |

| Adenosine deaminase with four mutations | Organophosphates | Computational design to introduce organophosphate hydrolysis activity | Successfully conferred the target organophosphate hydrolysis activity. researchgate.net |

Future Directions and Emerging Research Avenues for Bis 4 Nitrophenyl Phosphate

Development of Novel Enzyme Mimetics and Artificial Hydrolases

A significant area of future research lies in the use of BNPP to develop and characterize novel enzyme mimetics and artificial hydrolases. These synthetic catalysts aim to replicate the efficiency and selectivity of natural enzymes.

Recent studies have demonstrated the use of metal complexes to catalyze the hydrolysis of BNPP, providing insights into the function of metalloenzymes. For instance, oxamido-bridged dinuclear copper(II) complexes have been investigated for their ability to cleave BNPP, serving as models for bimetallic hydrolases. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com Similarly, a zinc(II) complex with a benzylalcohol-pendant cyclen ligand has been shown to react with BNPP, forming a phosphoryl-transfer intermediate. researchgate.net This system serves as an instructive model for zinc-containing alkaline phosphatases, where the metal-bound alkoxide acts as a nucleophile. researchgate.net

The development of photo-responsive artificial enzymes represents another exciting frontier. A notable example involves a Cu(II) bipyridine complex covalently attached to 10 nm gold nanoparticles (AuNPs). rsc.org This nano-construct demonstrated a 1,000-fold enhancement in the hydrolysis rate of BNPP upon irradiation with a green laser compared to the unsupported complex. rsc.org The catalytic activity was monitored by the increase in absorbance of the product, 4-nitrophenolate, via UV-vis spectroscopy. rsc.org This research showcases the potential of plasmonic nanoparticles to modulate the catalytic activity of enzyme mimetics.

Furthermore, cerium oxide (CeO2) nanoparticles have been identified as multi-enzyme mimetics with the ability to hydrolyze BNPP, which is used as a model substrate for RNA and DNA cleavage. acs.orgacs.org This highlights the expanding role of nanomaterials in mimicking complex biological reactions.

Table 1: Examples of Novel Enzyme Mimetics for BNPP Hydrolysis

| Mimetic System | Key Feature | Mode of Action | Research Focus |

|---|---|---|---|

| Oxamido-bridged dinuclear copper(II) complexes | Bimetallic center | Mimics bimetallic hydrolases | Mechanistic studies of phosphate (B84403) ester cleavage sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |

| Zn(II)-cyclen complex with pendant alcohol | Functional model of Zn-alkaline phosphatase | Nucleophilic attack by metal-bound alkoxide | Formation of phosphoryl-transfer intermediate researchgate.net |

| Cu(II) bipyridine-capped AuNPs | Photo-enhancement | Plasmon-mediated rate acceleration | Development of light-regulated catalysts rsc.org |

| Cerium oxide (CeO2) nanoparticles | Multi-enzyme mimicry | Catalytic hydrolysis | Model for DNA/RNA cleavage acs.orgacs.org |

Integration into Multi-Enzyme Cascade Systems for Research Applications

Multi-enzyme cascade reactions, which mimic metabolic pathways in living organisms, are a burgeoning field in biotechnology and chemical synthesis. BNPP is finding its place as a substrate in the development and analysis of these complex systems.

Wall-coated microreactors have been utilized in cascade reactions, such as the two-step conversion of the monosodium salt of bis(p-nitrophenol)phosphate into p-nitrophenoxide and inorganic phosphate. This demonstrates the potential for BNPP and its derivatives to be used in continuous-flow systems, which offer enhanced efficiency and control over reaction conditions. The ability to spatially organize enzymes in a reactor paves the way for novel synthetic pathways that combine enzymes from different sources.

The development of such integrated systems allows for the study of enzyme kinetics and inhibition in a more physiologically relevant context. As research in this area progresses, BNPP will likely serve as a valuable tool for optimizing the performance of multi-enzyme cascades designed for various research and industrial applications.

Exploration in Advanced Materials Science for Enzyme Immobilization and Sensing (academic focus)

The intersection of materials science and enzymology is a fertile ground for innovation, and BNPP is a key substrate in this domain, particularly for enzyme immobilization and biosensor development. The goal is to create robust and reusable biocatalytic systems.

Advanced materials such as metal-organic frameworks (MOFs), porous carbons, and various nanoparticles are being explored as supports for enzyme immobilization. mdpi.com These materials offer high surface area, tunable porosity, and versatile surface chemistry, which can enhance enzyme stability and activity. mdpi.com While direct examples of BNPP-hydrolyzing enzymes immobilized on all these materials are still emerging, the principles are broadly applicable. For instance, the aforementioned study on Cu(II) bipyridine-capped gold nanoparticles for BNPP hydrolysis is a prime example of integrating a catalytic system with an advanced material. rsc.org

In the realm of biosensing, BNPP's chromogenic nature upon hydrolysis is highly advantageous. Research into cerium oxide nanoparticles has utilized BNPP to monitor their catalytic activity, which is relevant to their function in cleaving cell-free DNA in inflammatory conditions. acs.orgacs.org This indicates the potential for developing BNPP-based assays for quantifying the activity of nanozymes in biological samples. The development of novel biosensors for p-nitrophenol, the product of BNPP hydrolysis, further underscores the importance of this chemical transformation in analytical applications. nih.gov

Future research will likely focus on the rational design of hybrid materials that not only immobilize phosphatases but also enhance their catalytic efficiency towards substrates like BNPP, leading to highly sensitive and selective biosensors.

Deeper Mechanistic Insights through Advanced Spectroscopic and Computational Integration

While the basic hydrolysis of BNPP is well-understood, researchers are now employing advanced spectroscopic and computational methods to gain a more profound understanding of the reaction mechanism at the molecular level.

Phosphorus-31 Nuclear Magnetic Resonance (³¹P-NMR) spectroscopy has been used to monitor the catalytic activity of engineered diiron proteins that exhibit phosphatase activity. ursinus.edu In this work, the conversion of BNPP to p-nitrophenyl phosphate (pNPP) and subsequently to inorganic phosphate was tracked, allowing for the determination of reaction rates for different protein mutants. ursinus.edu This approach provides a more detailed picture of the reaction progress than simple spectrophotometry.

Computational studies, although often focused on simpler phosphate esters like p-nitrophenyl phosphate (pNPP) due to computational cost, provide invaluable insights into the transition states and reaction pathways of phosphate ester hydrolysis. acs.orglu.se These theoretical models help to resolve ambiguities in experimental data and can distinguish between different possible mechanisms, such as substrate-assisted versus solvent-assisted pathways. lu.se By extrapolating findings from these computational studies, a more refined mechanistic model for BNPP hydrolysis by various natural and artificial enzymes can be developed.

The integration of advanced spectroscopic techniques like ³¹P-NMR with sophisticated computational modeling represents a powerful strategy for elucidating the intricate details of enzymatic and mimetic catalysis involving BNPP.

Expanding its Role as a Probe for Non-Canonical Phosphatase Activities

BNPP is increasingly being used as a versatile substrate to explore enzymatic activities beyond those of classical phosphatases. This expansion is uncovering novel functions of known enzymes and identifying new classes of enzymes.

A key example is the discovery that alkaline phosphatase from osseous plate possesses phosphodiesterase activity, as demonstrated by its ability to hydrolyze BNPP. nih.gov Kinetic analysis of BNPP hydrolysis at different pH values, along with inhibition studies, provided evidence that a single catalytic site is responsible for both phosphomonoesterase and phosphodiesterase activities. nih.gov This finding challenges the traditional view of alkaline phosphatase's substrate specificity.

Furthermore, BNPP has been employed to characterize phosphodiesterase IV activity in bovine spleen extracts. moleculardepot.com It has also been shown to act as an inhibitor of various glycosyltransferases, which are enzymes involved in protein glycosylation. nih.gov This inhibitory effect appears to be competitive with respect to the sugar nucleotide donor and is dependent on the enzyme's membrane topology, suggesting that BNPP could be used as a tool to study the active site accessibility of these enzymes. nih.gov

The use of BNPP to probe for these "non-canonical" activities is a promising research avenue that could lead to the discovery of new enzyme functions and regulatory mechanisms, as well as the development of novel enzyme inhibitors.

Q & A

Q. What are the standard experimental protocols for using sodium bis(4-nitrophenyl) phosphate (BNPP) as a substrate in phosphodiesterase activity assays?

BNPP is widely employed as a minimalist DNA model substrate to study phosphodiesterase activity. A typical protocol involves:

- Preparing a 20 mg/mL aqueous solution of BNPP (solubility confirmed in and ).

- Mixing with a buffer system (e.g., MES, HEPES, or EPPS, pH 5.5–8.0) and a catalyst (e.g., Ce-doped carbon dots or metallosupramolecular complexes) .

- Monitoring hydrolysis kinetics via UV-Vis spectroscopy at 400 nm to track 4-nitrophenol release .

- Calculating catalytic efficiency using Michaelis-Menten parameters, with reported Kₘ values for BNPP hydrolysis in enzyme-mimetic systems .

Q. How should BNPP be handled and stored to ensure experimental reproducibility?

- Storage : BNPP is hygroscopic and should be stored at −20°C in airtight containers to prevent degradation .

- Purity verification : Check free 4-nitrophenol content (≤0.1% via HPLC) to avoid interference in kinetic assays .

- Solution stability : Prepare fresh aqueous solutions due to potential hydrolysis under prolonged storage .

Q. What are the primary applications of BNPP in biochemical research?

BNPP serves as:

- A model substrate for studying RNA/DNA cleavage mechanisms due to its structural similarity to phosphodiester bonds .

- A probe for evaluating metalloenzyme mimics (e.g., Ce(IV) complexes or zinc-cyclen supramolecular assemblies) .

- A tool for assessing phosphatase inhibition, as seen in carboxylesterase studies where BNPP derivatives inhibit 4-nitrophenyl acetate hydrolysis .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported catalytic efficiencies for BNPP hydrolysis?

Discrepancies in catalytic rates often arise from variations in:

- pH and buffer systems : Catalytic activity of Ce(IV) complexes peaks at pH 7.0–7.5, while Zn(II)-cyclen systems show optimal activity in CHCl₃/H₂O biphasic solvents .

- Substrate-to-catalyst ratios : Use stoichiometric titrations to identify saturation points and avoid non-catalytic background hydrolysis .

- Monitoring techniques : Fluorescence-based assays (e.g., Ce-doped carbon dots) provide higher sensitivity than UV-Vis, reducing noise from impurities .

Q. What methodologies are recommended for studying BNPP’s role in supramolecular catalytic systems?

Advanced approaches include:

- Self-assembly of metallosupramolecular complexes : Combine bis(zinc(II)-cyclen) complexes with functionalized barbital analogues and Cu(II) ions in CHCl₃/H₂O biphasic systems to mimic alkaline phosphatase activity .

- Structural characterization : Use X-ray crystallography (as in ) to resolve coordination geometry and substrate binding modes .

- Kinetic isotope effects (KIEs) : Probe transition states by substituting H₂O with D₂O to elucidate hydrolytic mechanisms .

Q. How can BNPP be integrated into fluorescence-based assays for real-time monitoring of phosphate ester hydrolysis?

- Fluorescent probes : Synthesize Ce-doped carbon dots (CeCDs) via hydrothermal carbonization of Ce(NO₃)₃ and EDTA. These CeCDs exhibit phosphatase-like activity and emit fluorescence upon BNPP cleavage, enabling in situ reaction tracking .

- Calibration curves : Correlate fluorescence intensity with 4-nitrophenol concentration using standard curves (linear range: 0.1–100 μM) .

Q. What experimental strategies address BNPP’s inhibition of carboxylesterase activity?

- Competitive inhibition assays : Co-incubate BNPP with 4-nitrophenyl acetate (4-NPA) and measure IC₅₀ values (<1 μM in human liver microsomes) .

- Molecular docking : Model BNPP’s interaction with carboxylesterase active sites to identify key binding residues .

- Site-directed mutagenesis : Validate hypothesized binding sites by mutating residues (e.g., Ser-203 in CES2) and assessing inhibition kinetics .

Q. How do researchers reconcile conflicting data on BNPP’s stability in aqueous vs. organic solvents?

- Solvent polarity effects : BNPP hydrolyzes faster in polar solvents (e.g., H₂O) due to enhanced nucleophilic attack. In CHCl₃, stability increases but requires phase-transfer catalysts for reactivity .

- Accelerated degradation studies : Perform stability tests at elevated temperatures (40–60°C) to extrapolate shelf-life under standard conditions .

Q. What synthetic routes are available for BNPP derivatives, and how are they characterized?

- Phosphate salt synthesis : React BNPP with DIPEA in toluene to form ammonium salts, followed by trituration and NMR/LC-MS validation .

- Co-crystallization : Grow single crystals of BNPP-metal complexes (e.g., sodium-BNPP polymers) for X-ray diffraction analysis (space group P2₁/c, R factor = 0.030) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.